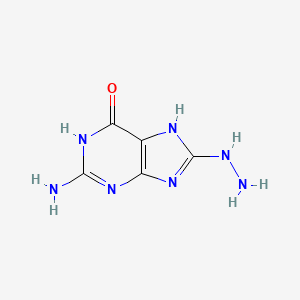
(5-アミノ-6-メトキシピラジン-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-6-methoxypyrazin-2-yl)boronic acid: is a chemical compound with the molecular formula C5H8BN3O3 and a molecular weight of 168.95 g/mol . This compound is known for its use as a reactant in the preparation of aminoquinazolinone compounds, which are utilized in the treatment of cell proliferative diseases.
科学的研究の応用
Chemistry: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is employed in the development of bioactive molecules that can interact with specific biological targets.
Medicine: The compound is utilized in the synthesis of aminoquinazolinone compounds, which have potential therapeutic applications in treating cell proliferative diseases.
Industry: In the industrial sector, (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used in the production of various chemical intermediates and final products.
作用機序
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
This reaction results in the formation of an active complex and a by-product, quinone methide (QM), which can scavenge glutathione (GSH), a cellular defense against reactive oxygen species .
Biochemical Pathways
The scavenging of gsh by the qm by-product could potentially affect the glutathione pathway, which plays a crucial role in maintaining the redox balance within cells .
Pharmacokinetics
It is known that boronic acids are generally metabolized through deboronation, yielding boric acid, which has low toxicity in humans .
Result of Action
The scavenging of gsh by the qm by-product could potentially lead to an increase in oxidative stress within cells, as gsh is a key antioxidant .
Action Environment
Factors such as ph and the presence of reactive oxygen species like h2o2 could potentially affect the reactivity and efficacy of boronic acids .
準備方法
Industrial Production Methods: Industrial production methods for (5-Amino-6-methoxypyrazin-2-yl)boronic acid are not explicitly detailed in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: (5-Amino-6-methoxypyrazin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Reactions with electrophiles or nucleophiles to form substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles under appropriate conditions, often in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
類似化合物との比較
- (5-Amino-6-chloropyrazin-2-yl)boronic acid
- (5-Amino-6-fluoropyrazin-2-yl)boronic acid
- (5-Amino-6-methylpyrazin-2-yl)boronic acid
Comparison: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
(5-amino-6-methoxypyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRZWHBSQBFJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C(=N1)OC)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)
![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)




![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)
